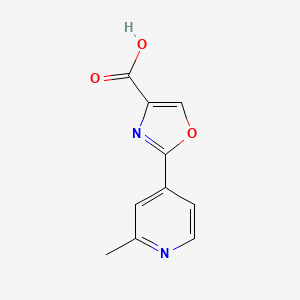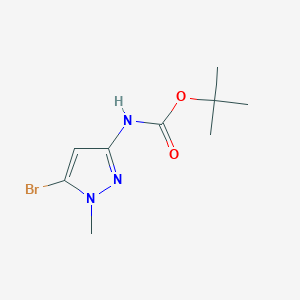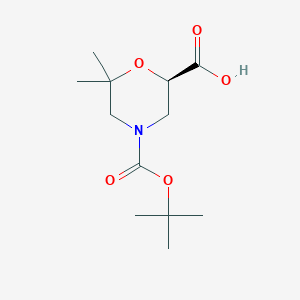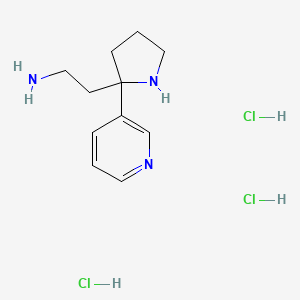
2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid (MPCA) is a heterocyclic organic compound belonging to the oxazole family. It is commonly used in the synthesis of a variety of compounds and materials, including pharmaceuticals and agrochemicals. MPCA has also been studied for its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Synthesis and Derivatives
- Researchers Prokopenko et al. (2010) explored the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, including functional derivatives suitable for various transformations, such as introducing highly basic aliphatic amine residues (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
- Another study by Prokopenko et al. (2010) describes the preparation of 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives, demonstrating their suitability for subsequent transformations (Prokopenko, Pil'o, Brovarets, & Drach, 2010).
Catalytic and Photophysical Properties
- Chen and Yang (2018) synthesized N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, demonstrating their effective catalytic activities for arylation of (benzo)oxazoles with aryl bromides, highlighting the role of 2-(pyridin-2-yl)acetate as an ancillary ligand in these reactions (Chen & Yang, 2018).
- In the field of photochemistry, Wasserman et al. (1981) identified that oxazoles like 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid can act as masked forms of activated carboxylic acids, useful in the synthesis of macrolides (Wasserman, Gambale, & Pulwer, 1981).
- A study by Ferreira et al. (2010) on the photophysical properties of oxazole-4-carboxylates indicates their potential as fluorescent probes due to reasonable high fluorescence quantum yields and moderate solvent sensitivity (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Biological Applications
- Ray and Ghosh (1999) described the synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a building block for potential bronchodilators, illustrating the application of oxazole derivatives in medicinal chemistry (Ray & Ghosh, 1999).
- Ozaki et al. (1983) synthesized oxazole derivatives with inhibitory activity on blood platelet aggregation, highlighting the potential therapeutic applications of such compounds (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).
Propriétés
IUPAC Name |
2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-7(2-3-11-6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLDHJQEIFNERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid | |
CAS RN |
1256786-78-3 | |
| Record name | 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)

![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1403989.png)
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)


![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)
![5,7-Dichloropyrido[3,4-B]pyrazine](/img/structure/B1403999.png)
